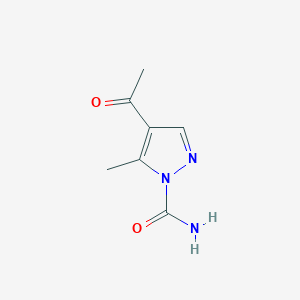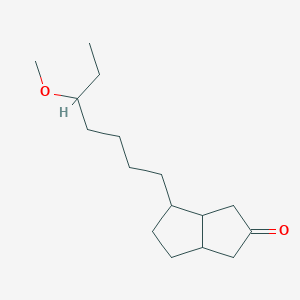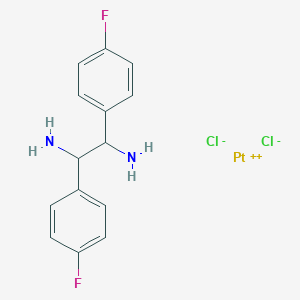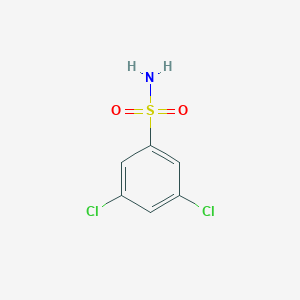
2-Amino-9,9-dimethylfluorene
説明
Synthesis Analysis
The synthesis of 2-Amino-9,9-dimethylfluorene and related N-substituted aminofluorenes can be achieved through palladium-catalyzed substitution at halofluorenes. This process allows for the introduction of both alkyl and chiral amino groups, producing compounds with potential applications as fluorescence probes for studying femtosecond solvation dynamics (Saroja et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,8-dimethylfluoren-9-one, reveals a nearly planar configuration with a mutual inclination between the benzene rings. This structural analysis provides insight into the electronic and steric influences on the fluorene backbone, which are crucial for understanding the reactivity and properties of this compound (Johnson & Jones, 1986).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its versatility as a building block for organic synthesis. The compound's ability to undergo reactions such as dimerization under specific conditions illustrates its reactivity and potential for creating complex molecular architectures (Harrington et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their thermal and morphological stability, solubility, and electrochemical behavior, are influenced by the substitution pattern on the fluorene core. These properties are essential for applications in materials science, particularly in the development of organic light-emitting diodes and other electronic devices (Wong et al., 2002).
Safety and Hazards
2-Amino-9,9-dimethylfluorene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of soap and water .
将来の方向性
2-Amino-9,9-dimethylfluorene has been used in the synthesis of novel polyamides with fluorene-based triphenylamine units . These polyamides have shown potential in optoelectronic applications .
Relevant Papers A paper titled “Novel polyamides with fluorene-based triphenylamine: electrofluorescence and electrochromic properties” discusses the synthesis of novel polyamides using this compound . The polyamides were found to have strong UV-vis absorption bands and exhibited fluorescence . They also showed reversible electrochemical oxidation and reduction .
作用機序
Target of Action
It is known that the compound is used in organic synthesis and other chemical processes . It is also used as an intermediate in the production of pharmaceuticals, organic materials, and optoelectronic materials .
Mode of Action
Its molecular structure makes it optically attractive, which suggests that it may interact with light or electromagnetic radiation in its mode of action .
Pharmacokinetics
It is known that the compound has a low solubility , which could impact its bioavailability.
Result of Action
It is known that the compound has high thermal stability and low electron affinity , which could influence its effects at the molecular and cellular levels.
特性
IUPAC Name |
9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTJITRKAMCHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626968 | |
| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108714-73-4 | |
| Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-dimethyl-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-amino-9,9-dimethylfluorene a promising building block for electrochromic materials?
A: this compound is a versatile building block for incorporating the triphenylamine moiety into polymers. Triphenylamine derivatives are known for their reversible redox properties, a key requirement for electrochromic behavior. When integrated into polymer chains, this compound enables the resulting materials to switch between different colors upon applying an electrical potential. [, , ] For example, polyamides containing this unit change from colorless to grey-green upon oxidation. []
Q2: How does the structure of polymers incorporating this compound influence their fluorescence properties?
A: The fluorescence properties of these polymers are significantly impacted by the specific structure surrounding the this compound unit. For instance, polyarylates derived from isophthaloyl chloride show enhanced fluorescence compared to those derived from terephthaloyl chloride. This difference is attributed to a reduced charge-transfer effect in the former. [] The presence of the 2-diphenylamino-(9,9-dimethylamine) group in both the diamine and dicarboxylic acid residues of certain polyamides leads to multicolored electrochromic behavior. []
Q3: What are the advantages of using this compound in terms of material processing and stability?
A: Polymers containing this compound exhibit excellent solubility in common organic solvents, making them easy to process into thin films. [, , , ] Furthermore, these polymers display high glass transition temperatures (ranging from 256-374 °C) and excellent thermal stability, with 10% weight loss temperatures exceeding 490 °C in nitrogen. [, , ] These properties make them promising candidates for various applications requiring robust and thermally stable materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)






![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)

